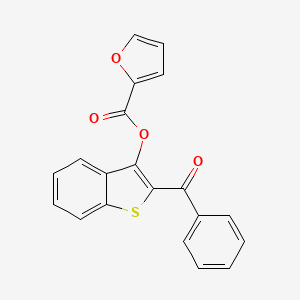![molecular formula C13H10Cl2N2O3S B5781076 N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide, commonly known as DIDS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to selectively inhibit anion transporters.
科学研究应用
DIDS has been extensively used in scientific research as it selectively inhibits anion transporters. It has been used to study the transport of anions such as chloride, bicarbonate, and sulfate across the cell membrane. DIDS has also been used to study the role of anion transporters in various physiological processes such as acid-base balance, ion homeostasis, and cell volume regulation.
作用机制
DIDS selectively inhibits anion transporters by binding to a specific site on the transporter protein. This binding results in the inhibition of anion transport across the cell membrane. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the disruption of the structure of the anion transporter protein.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the transport of chloride, bicarbonate, and sulfate across the cell membrane. This inhibition can result in changes in intracellular pH, cell volume, and ion homeostasis. DIDS has also been shown to inhibit the activity of certain enzymes such as carbonic anhydrase.
实验室实验的优点和局限性
DIDS has several advantages for use in lab experiments. It is a highly selective inhibitor of anion transporters and can be used to study the role of these transporters in various physiological processes. DIDS is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of DIDS. It has been shown to have off-target effects on certain ion channels, which can complicate the interpretation of experimental results. Additionally, the high potency of DIDS can make it difficult to determine the appropriate concentration to use in experiments.
未来方向
There are several future directions for the use of DIDS in scientific research. One area of interest is the role of anion transporters in cancer cells. It has been shown that certain anion transporters are upregulated in cancer cells, and inhibition of these transporters may be a promising therapeutic strategy. Another area of interest is the development of more selective inhibitors of anion transporters. This could help to overcome the limitations of DIDS and provide more precise tools for studying the role of anion transporters in physiological processes.
合成方法
DIDS can be synthesized by reacting 4-aminobenzenesulfonamide with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DIDS as a white crystalline solid. The purity of the compound can be confirmed by NMR and mass spectrometry.
属性
IUPAC Name |
2,6-dichloro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-10-2-1-3-11(15)12(10)13(18)17-8-4-6-9(7-5-8)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXRTKGPDPRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(4-sulfamoylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)


![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)


![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)
